molecular formula C9H8BrNO B2793841 (R)-(+)-1-(4-Bromophenyl)ethyl isocyanate CAS No. 618461-78-2

(R)-(+)-1-(4-Bromophenyl)ethyl isocyanate

Cat. No.: B2793841
CAS No.: 618461-78-2
M. Wt: 226.073
InChI Key: AKVAGWOVWQDTAF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-(+)-1-(4-Bromophenyl)ethyl isocyanate” is a chemical compound with the molecular formula C9H8BrNO . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of “®-(+)-1-(4-Bromophenyl)ethyl isocyanate” contains a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate (aliphatic) .


Physical and Chemical Properties Analysis

“®-(+)-1-(4-Bromophenyl)ethyl isocyanate” has a molecular weight of 226.073. The density of the compound is 1.39g/cm3 . The compound has a melting point of 30-32°C and a boiling point of 145-147°C at 7mm .

Safety and Hazards

The safety data sheet for a similar compound, phenyl isocyanate, indicates that it is flammable and harmful if swallowed. It can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-bromo-4-[(1R)-1-isocyanatoethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVAGWOVWQDTAF-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (S)-1-(4-bromophenyl)ethanamine (240 g, 1.2 mol) in methylene chloride (3 L) and satd aq NaHCO3 (3 L) solution was added triphosgene (118 g, 0.396 mol) at 0° C. The mixture was stirred for 15 min. The organic phase was separated, dried over Na2SO4 and concentrated to give 1-bromo-4-(1-isocyanato-ethyl)-benzene (170 g, 63%).
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four

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